N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which combines an indole moiety with a pyrimidine ring, making it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of This compound Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to impact a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound The presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell permeable .
Result of Action
The molecular and cellular effects of This compound Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine typically involves the coupling of tryptamine with a pyrimidine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the pyrimidine derivative and the amino group of tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole structure but different substituents on the pyrimidine ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic substituent.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine is unique due to its combination of an indole moiety with a pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to interact with multiple molecular targets and modulate different signaling pathways sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-2-6-15(7-3-1)19-12-20(24-14-23-19)21-11-10-16-13-22-18-9-5-4-8-17(16)18/h1-9,12-14,22H,10-11H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKXDPWFGGRZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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